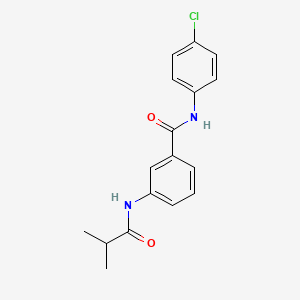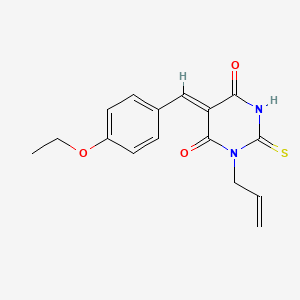![molecular formula C16H13FN2O2S2 B5793526 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)
4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases.
作用機序
The mechanism of action of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 involves the inhibition of several enzymes and proteins that are involved in the pathogenesis of various diseases. For example, this compound 1 inhibits the activity of tyrosine kinases such as Abl and Src, which are involved in the development and progression of cancer. It also inhibits the activity of phosphodiesterases such as PDE4, which are involved in the regulation of inflammation. Additionally, this compound 1 inhibits the activity of cyclooxygenases such as COX-2, which are involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, it inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces the production of inflammatory cytokines such as TNF-α and IL-6. It also reduces the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One advantage of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 is its broad-spectrum activity against various enzymes and proteins that are involved in the pathogenesis of different diseases. This makes it a promising candidate for the development of new therapeutics. However, one limitation of this compound 1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound 1 in animal models and humans. Additionally, further studies are needed to elucidate the molecular mechanisms of action of this compound 1 and to identify potential drug targets for its use in the treatment of various diseases. Finally, the efficacy and safety of this compound 1 need to be evaluated in clinical trials to determine its potential as a new therapeutic agent.
合成法
The synthesis of 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-1,3-thiazol-4-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound 1. The overall yield of this synthesis method is around 40%.
科学的研究の応用
Compound 1 has been extensively studied for its potential in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In vitro studies have shown that 4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide 1 inhibits the activity of several enzymes and proteins that are involved in these diseases, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. In vivo studies have also demonstrated the efficacy of this compound 1 in animal models of cancer and inflammation.
特性
IUPAC Name |
4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c1-11-18-16(10-22-11)12-3-2-4-14(9-12)19-23(20,21)15-7-5-13(17)6-8-15/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQSKYIKXPPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)


![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)
![3-(3-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5793472.png)



![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)



![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)
